molecular formula C10H7FN2O B13701070 3-(3-Fluorophenyl)pyrazin-2(1H)-one

3-(3-Fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B13701070
M. Wt: 190.17 g/mol
InChI Key: SBEYAQFKQQGKMN-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a fluorophenyl group

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazinone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3-Fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-Fluorophenyl)pyrazin-2(1H)-one can be compared with other similar compounds such as:

    3-Phenylpyrazin-2(1H)-one: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    3-(4-Fluorophenyl)pyrazin-2(1H)-one: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.

    3-(3-Chlorophenyl)pyrazin-2(1H)-one: Substitution with chlorine instead of fluorine can lead to different reactivity and applications.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

3-(3-fluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14)

InChI Key

SBEYAQFKQQGKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CNC2=O

Origin of Product

United States

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